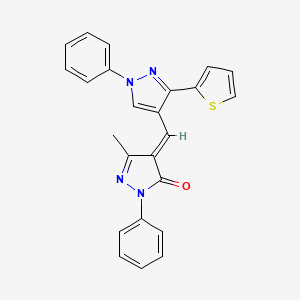

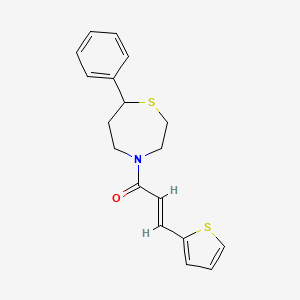

![molecular formula C12H11ClN2O2S B2486247 2-[(2-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 927993-04-2](/img/structure/B2486247.png)

2-[(2-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazole derivatives are a class of compounds with a core structure that includes a thiazole ring, a five-membered ring containing both sulfur and nitrogen. These compounds have been extensively studied for their diverse biological activities and applications in drug development and material science. The interest in these compounds stems from their structural versatility and functional group compatibility, enabling the synthesis of a wide range of derivatives with tailored properties (Dovlatyan et al., 2004).

Synthesis Analysis

The synthesis of thiazole derivatives typically involves the cyclization of thioamides or the reaction between α-haloketones and thiourea. A representative study on similar compounds has shown that thiazole derivatives can be synthesized from various starting materials, including aromatic aldehydes, through reactions that afford high yields and exhibit structural diversity. The process may involve intermediates such as Schiff bases, leading to the final thiazole core upon cyclization (Al Dulaimy et al., 2017).

Molecular Structure Analysis

The molecular structure of thiazole derivatives, including the target compound, can be characterized using spectroscopic methods such as FT-IR, UV-Visible, and NMR spectroscopy. These techniques provide insights into the compound's functional groups, bonding patterns, and overall molecular architecture. Structural elucidation is crucial for understanding the compound's reactivity and interactions with biological targets (Kennedy et al., 1999).

Chemical Reactions and Properties

Thiazole derivatives participate in a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions. These reactions can modify the thiazole core or append functional groups, significantly altering the compound's chemical properties. Such versatility is beneficial for designing compounds with specific biological activities or material properties (Singh et al., 2022).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including drug formulation and material processing. Studies often report these properties to provide a comprehensive understanding of the compound's behavior in different environments (Lynch, 2001).

Chemical Properties Analysis

The chemical properties of thiazole derivatives, including reactivity, stability, and interaction with other molecules, are crucial for their biological activities and applications. These properties are often explored through experimental and computational studies, providing insights into the compound's potential as a pharmacological agent or a material precursor (Kumar et al., 1993).

Applications De Recherche Scientifique

Synthesis of Derivatives :The compound 2-[(2-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid and its derivatives can be synthesized through various chemical reactions. The synthesis involves the reaction of aromatic aldehyde with dichloroacetic acid and thiourea, followed by further transformations to obtain different types of imide derivatives. These structures are supported by FT-IR and UV-Visible spectroscopic data (Al Dulaimy et al., 2017).

Design Mimics of Protein Structures :4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) represent a class of constrained heterocyclic γ-amino acids built around a thiazole ring. These compounds are valuable as they mimic the secondary structures of proteins, such as helices, β-sheets, turns, and β-hairpins. A short and versatile chemical route to orthogonally protected ATCs has been reported, offering a method for introducing a wide variety of lateral chains on the γ-carbon atom or the thiazole core of the γ-amino acids (Mathieu et al., 2015).

Study of Molecular Structures :The compound has also been used in the study of molecular structures. For example, the structures of various ATC oligomers were analyzed in different environments by techniques such as CD and NMR spectroscopy and X-ray crystallography. It was observed that ATC sequences adopted a well-defined 9-helix structure in solid state, aprotic and protic organic solvents, as well as in aqueous solution (Mathieu et al., 2013).

Mécanisme D'action

Target of Action

Compounds with a thiazole ring and a benzyl group, like the one , often interact with various enzymes and receptors in the body. The exact target would depend on the specific structure and functional groups of the compound .

Mode of Action

The compound could interact with its target through various types of chemical interactions, such as hydrogen bonding, ionic interactions, and hydrophobic interactions. The chlorobenzyl group might enhance the lipophilicity of the compound, improving its ability to cross cell membranes .

Biochemical Pathways

The compound could potentially affect various biochemical pathways, depending on its specific target. For example, if it targets an enzyme involved in a metabolic pathway, it could alter the metabolism of certain substances in the body .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific structure. For instance, the presence of a carboxylic acid group could affect its absorption and distribution, while the chlorobenzyl group could influence its metabolism and excretion .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if it inhibits a particular enzyme, it could lead to a decrease in the production of certain substances in the body .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability. For instance, the compound might be more stable and effective at certain pH levels .

Propriétés

IUPAC Name |

2-[(2-chlorophenyl)methylamino]-4-methyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2S/c1-7-10(11(16)17)18-12(15-7)14-6-8-4-2-3-5-9(8)13/h2-5H,6H2,1H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJVVPBKOHEDDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NCC2=CC=CC=C2Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

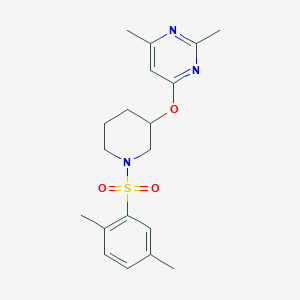

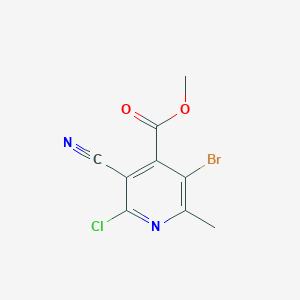

![3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2486169.png)

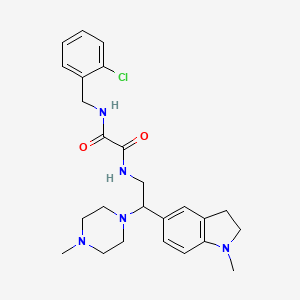

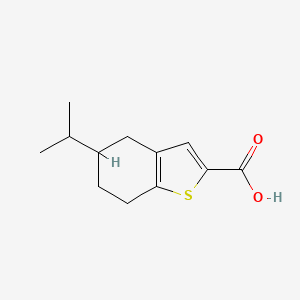

![(1R,5S)-N-phenyl-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2486175.png)

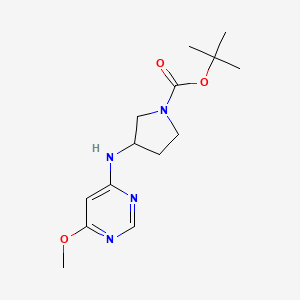

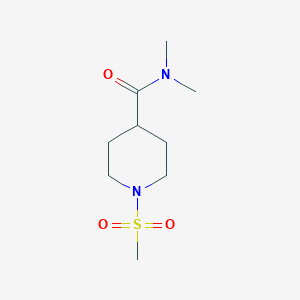

![6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2486180.png)

![(5R,8S)-10-(mesitylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2486181.png)

![1-[(4-Fluorophenyl)methyl]-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2486183.png)

![1-(3,5-Dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2486184.png)